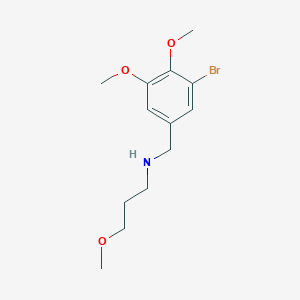
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tetrazole derivative that has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been studied for its potential applications in a variety of scientific research fields. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and may have potential applications in the treatment of certain types of cancer.
作用機序
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has a variety of biochemical and physiological effects. Some of these effects include the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
One advantage of using N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its relatively low toxicity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine. One area of research that warrants further investigation is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research that could be explored is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
In conclusion, N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a compound that has shown promise in a variety of scientific research fields. While there is still much to be learned about this compound, its potential applications in the treatment of neurodegenerative diseases and cancer make it an area of research worth exploring further.
合成法
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with propylamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with sodium azide to form the final product.
特性
製品名 |
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
分子式 |
C14H21N5O2 |
分子量 |
291.35 g/mol |
IUPAC名 |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O2/c1-4-8-19-14(16-17-18-19)15-10-11-6-7-12(20-3)13(9-11)21-5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16,18) |
InChIキー |
QOVVPQDFXNGZDI-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OCC |
正規SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)


![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)


![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)